

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl physicochemical properties

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Compound of Interest

Compound Name: 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

CAS No.: 1073372-11-8

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An In-depth Technical Guide: Physicochemical Characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl

Abstract

5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride is a substituted aminopyridine, a class of compounds with significant potential in medicinal chemistry and drug development due to their diverse biological activities.^{[1][2]} A thorough understanding of a drug candidate's physicochemical properties is a non-negotiable prerequisite for successful formulation, preclinical, and clinical development. These fundamental characteristics govern a molecule's behavior, from its stability in storage to its absorption and distribution in the body. This guide provides a comprehensive framework for the systematic physicochemical characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating data package.

Chemical Identity and Structure

The foundational step in any characterization is confirming the identity and basic properties of the molecule.

Molecular Structure

- Chemical Name: 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride
- Molecular Formula: $C_8H_{11}Cl_2FN_2$
- Molecular Weight: 225.10 g/mol
- CAS Number: Not available. The free base, 5-Chloro-3-fluoro-2-(propylamino)pyridine, also lacks a specific public CAS number. Related structures are documented.[\[3\]](#)[\[4\]](#)
- Chemical Structure:

(Self-generated image, structure derived from name)

The structure reveals a pyridine ring, a heterocyclic scaffold common in pharmaceuticals.[\[1\]](#) It is substituted with a chlorine atom, a fluorine atom, and an N-propylamino group. The hydrochloride salt form suggests that the most basic nitrogen atom—the endocyclic pyridine nitrogen—is protonated. This protonation is a critical feature, as it typically enhances aqueous solubility compared to the free base.

Core Physicochemical Properties: Experimental Determination

A molecule's behavior is dictated by its intrinsic properties. The following sections detail the experimental protocols necessary to elucidate these characteristics for 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Purity is the most critical attribute. The presence of impurities can affect all other physicochemical measurements and introduce confounding variables in biological assays.

HPLC is the gold standard for purity determination in pharmaceutical development due to its high resolution and sensitivity.[5]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size). The nonpolar C18 phase is chosen to effectively retain the moderately nonpolar aminopyridine molecule.
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
 - Solvent B: 0.1% TFA in Acetonitrile.
- Gradient Elution: A gradient from low to high organic content (Solvent B) is essential to ensure the elution of potential impurities with a wide range of polarities. A typical gradient might be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Detection: UV detection at 254 nm, or a wavelength determined by a UV-Vis scan to be the absorbance maximum (λ -max).
- Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
- Analysis: Inject 5 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Self-Validation: The method is validated by running a blank (diluent only) to check for system peaks and a known standard, if available. Peak symmetry and retention time consistency across multiple runs ensure system suitability.

Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a key indicator of purity and provides information about the solid-state properties of the compound, such as crystallinity. A sharp, well-defined melting endotherm is characteristic of a pure, crystalline solid.

Experimental Protocol: DSC Analysis

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
- Thermal Program:
 - Equilibrate at 25 °C.
 - Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
 - A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
- Data Analysis: The melting point (T_m) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_{fus}) can also be calculated, providing information on the crystal lattice energy.

Solubility Profile

Causality: Solubility is a primary determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The hydrochloride salt form is specifically designed to improve this property. Solubility must be assessed in various media to predict its behavior in biological fluids.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

- Media Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 6.8, pH 7.4 to simulate gastric and intestinal fluids) and purified water.
- Procedure:
 - Add an excess amount of the compound to a known volume of each test medium in a glass vial. The excess solid ensures that saturation is reached.
 - Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
 - After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically the HPLC method developed for purity assessment.
- Data Presentation: Results are reported in mg/mL or µg/mL.

Property	Methodology	Rationale & Expected Outcome
Purity	RP-HPLC	Confirms the percentage of the active compound. Expect >98% for research-grade material.
Melting Point	DSC	Indicates purity and solid-state form. A sharp endotherm is expected for a crystalline solid.
Aqueous Solubility	Shake-Flask	Determines dissolution potential. As an HCl salt, solubility is expected to be highest at low pH and decrease as the pH approaches the pKa.
pKa	Potentiometric Titration	Defines the pH range of ionization, which governs solubility and permeability. The pyridine nitrogen is expected to have a pKa in the acidic to neutral range.
Lipophilicity (LogD)	Octanol/Water Partition	Predicts membrane permeability and potential for non-specific binding. LogD will be pH-dependent due to the ionizable amine.

Acidity Constant (pKa)

Causality: The pKa value defines the pH at which 50% of the compound is in its ionized form. For an amine like 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, the pKa of its conjugate acid dictates its charge state in different parts of the gastrointestinal tract, directly impacting solubility and membrane permeability.

Experimental Protocol: Potentiometric Titration

- Instrumentation: An automated titrator with a calibrated pH electrode.
- Sample Preparation: Dissolve a precisely known amount of the compound in water or a water/co-solvent mixture (if solubility is limited).
- Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using derivative plots or specialized software. For the HCl salt, the titration will start at a low pH and the pKa will correspond to the deprotonation of the protonated pyridine nitrogen.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, or the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP) as it is pH-dependent.

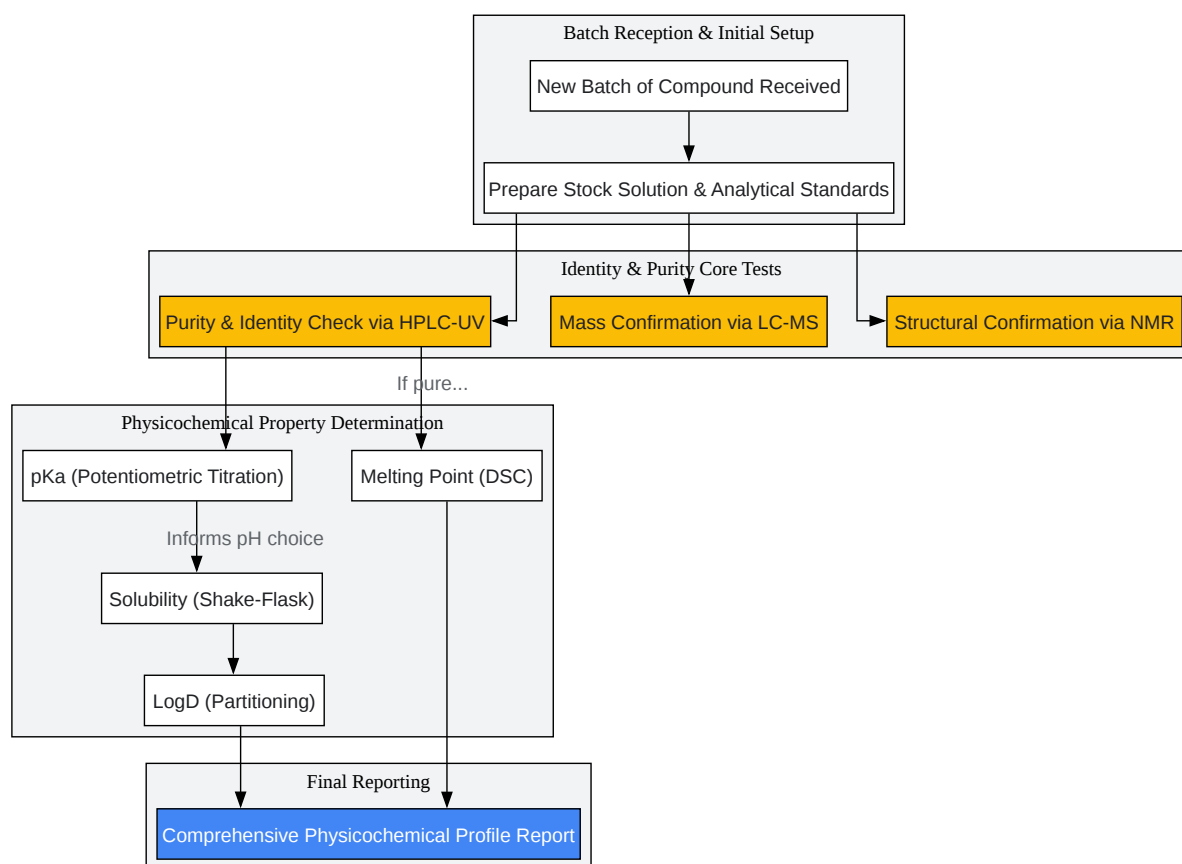
Experimental Protocol: n-Octanol/Water Shake-Flask for LogD

- System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa to ensure thermodynamic equilibrium.
- Procedure:
 - Dissolve the compound in the aqueous buffer.
 - Add an equal volume of the pre-saturated n-octanol.
 - Shake the mixture vigorously for several hours to allow for partitioning.
 - Centrifuge the sample to ensure complete separation of the two phases.
- Analysis: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration in each phase using the established HPLC method.

- Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $\text{LogD} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Integrated Analytical Workflow

The characterization of a new chemical entity is not a series of disconnected experiments but an integrated workflow. Data from one experiment informs the next and builds a comprehensive profile.



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Caption: Integrated workflow for physicochemical characterization.

Conclusion

The systematic characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, as outlined in this guide, is an indispensable process in drug discovery and development. By employing a suite of robust, validated analytical techniques, researchers can build a comprehensive data package. This profile not only confirms the identity and purity of the compound but also provides critical insights into its behavior, guiding formulation strategies, predicting in vivo performance, and ultimately enabling its progression from a laboratory curiosity to a potential therapeutic agent. Each property, from solubility to pKa, is a piece of a puzzle that, when assembled, reveals the true potential of the molecule.

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